molecular formula C20H30O5 B14787116 (1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one

(1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one

Cat. No.: B14787116
M. Wt: 350.4 g/mol
InChI Key: VEFQDSXSELSHMX-LCRNSFMNSA-N
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Description

(1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of diterpenes and is characterized by its spirocyclic oxirane ring fused to a tricyclic pentadecene structure. The presence of multiple hydroxyl groups and methyl substitutions further adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one involves several steps, starting from simpler organic precursors. The key steps typically include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.

    Introduction of the oxirane ring: This step usually involves the epoxidation of a suitable alkene precursor using reagents like m-chloroperbenzoic acid (m-CPBA).

    Hydroxylation and methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The oxirane ring can be reduced to form diols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: TsCl, SOCl2, alkyl halides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Diols

    Substitution: Tosylates, alkyl ethers

Scientific Research Applications

(1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and oxirane ring play a crucial role in its reactivity and binding to biological molecules. The compound can form hydrogen bonds and covalent bonds with target proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one acetate
  • (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one diacetate

Uniqueness

The unique structural features of (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[103005,7]pentadec-3-ene]-2’-one, such as the spirocyclic oxirane ring and multiple hydroxyl groups, distinguish it from other similar compounds

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one

InChI

InChI=1S/C20H30O5/c1-10-7-13-12(18(13,3)4)5-6-19(9-25-19)17(23)14-15(21)11(2)8-20(14,24)16(10)22/h7,11-15,17,21,23-24H,5-6,8-9H2,1-4H3/t11?,12?,13?,14?,15?,17?,19-,20-/m1/s1

InChI Key

VEFQDSXSELSHMX-LCRNSFMNSA-N

Isomeric SMILES

CC1C[C@]2(C(C1O)C([C@@]3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O

Canonical SMILES

CC1CC2(C(C1O)C(C3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O

Origin of Product

United States

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